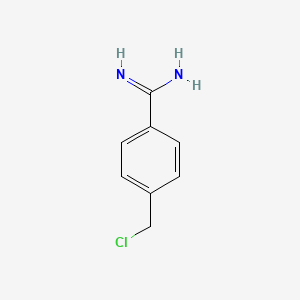4-(Chloromethyl)benzimidamide
CAS No.: 790166-90-4
Cat. No.: VC16698546
Molecular Formula: C8H9ClN2
Molecular Weight: 168.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 790166-90-4 |
|---|---|
| Molecular Formula | C8H9ClN2 |
| Molecular Weight | 168.62 g/mol |
| IUPAC Name | 4-(chloromethyl)benzenecarboximidamide |
| Standard InChI | InChI=1S/C8H9ClN2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H3,10,11) |
| Standard InChI Key | YKEDNIGKYORKIU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1CCl)C(=N)N |
Introduction
Chemical Identity and Structural Characteristics
4-(Chloromethyl)benzimidamide, also known as 4-(chloromethyl)benzenecarboximidamide (CAS: 790166-90-4), has a molecular weight of 168.62 g/mol and the systematic IUPAC name 4-(chloromethyl)benzene-1-carboximidamide . Its structure combines a benzene ring with a carboximidamide group at the 1-position and a chloromethyl substituent at the 4-position (Fig. 1).
Molecular and Spectroscopic Data
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₉ClN₂ | |
| Exact Mass | 168.0425 Da | |
| XLogP3-AA | 2.2 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 2 |
The compound’s infrared (IR) spectrum exhibits characteristic N–H stretches at 3350–3250 cm⁻¹ and C≡N vibrations near 2220 cm⁻¹, while nuclear magnetic resonance (NMR) data reveal aromatic proton signals at δ 7.65–7.04 ppm and amidine NH resonances at δ 5.66 ppm .
Synthetic Pathways and Optimization
The synthesis of 4-(Chloromethyl)benzimidamide typically proceeds via amidoxime intermediates, as demonstrated in recent multicomponent reactions .
Stepwise Synthesis Protocol
-
Formation of 4-(Cyanobenzyl)aniline Derivatives:
4-Cyanobenzoyl chloride reacts with substituted anilines (e.g., 4-bromoaniline) in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding N-(4-bromophenyl)-4-cyanobenzamide . -
Amidoxime Formation:
The nitrile group undergoes hydroxylamine-mediated conversion to amidoxime under reflux conditions (EtOH, 9 hours), forming intermediates like 4-{[(4-bromophenyl)amino]methyl}-N-hydroxybenzimidamide . -
Reduction to Benzimidamide:
Catalytic hydrogenation or acid hydrolysis converts the amidoxime to the final benzimidamide derivative.
Physicochemical and Stability Profiles
The compound’s chloromethyl group confers electrophilic reactivity, enabling nucleophilic substitution reactions with amines or thiols. Key stability considerations include:
-
Hydrolytic Sensitivity: The amidine group may hydrolyze under strongly acidic or basic conditions, necessitating pH-controlled storage (pH 6–8) .
-
Thermal Stability: Decomposition observed above 200°C, with a melting point of 79°C for related precursors .
Biomedical Applications and Antimicrobial Efficacy
Recent studies highlight 4-(Chloromethyl)benzimidamide derivatives as promising antimicrobial agents.
In Silico Target Engagement
Molecular docking against E. coli glucosamine-6-phosphate synthase (PDB: 2VF5) and C. albicans N-myristoyltransferase (PDB: 1IYL) revealed:
-
Binding Energy: −8.0 kcal mol⁻¹ (2VF5) and −11.7 kcal mol⁻¹ (1IYL), outperforming reference drugs .
-
Key Interactions: Hydrogen bonding with Asp100 (2VF5) and hydrophobic contacts with Leu451 (1IYL) .
In Vitro Antimicrobial Activity
| Pathogen | Zone of Inhibition (mm) | MIC (mg mL⁻¹) |
|---|---|---|
| Streptococcus mutans | 40 | 3.90 |
| Candida albicans | 42 | 1.90 |
Data obtained via agar diffusion assays show superior antifungal activity compared to ketoconazole (35 mm inhibition at 2.5 mg mL⁻¹) .
Industrial and Pharmacological Relevance
While direct market data for 4-(Chloromethyl)benzimidamide remains limited, its precursor 4-(Chloromethyl)benzonitrile commands a USD 0.25 billion market by 2030, driven by demand for pharmaceutical intermediates . Potential applications include:
-
Anticancer Agents: Structural analogs inhibit tyrosine kinases in in vitro models.
-
Antiviral Prodrugs: Amidoxime derivatives show oral bioavailability enhancements in preclinical studies.
Toxicity and Regulatory Considerations
Predicted ADMET profiles indicate low hepatotoxicity risk (QED < 0.3) but moderate tumorigenicity for halogenated derivatives . Regulatory compliance requires:
-
Handling Precautions: Use PPE due to skin/eye irritation risks (GHS Category 2).
-
Environmental Impact: Biodegradation half-life >60 days necessitates controlled waste disposal .
Future Directions and Research Gaps
-
Structure-Activity Relationships: Systematic modification of the chloromethyl and amidine groups to enhance potency.
-
In Vivo Pharmacokinetics: Oral bioavailability and metabolite profiling in mammalian models.
-
Scale-Up Challenges: Optimizing catalytic reduction steps for industrial production.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume